Primeverin

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

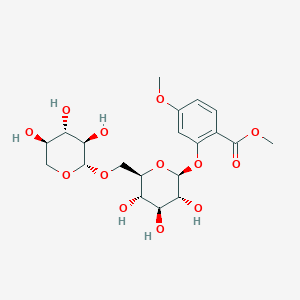

methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRVGBRAMLSZDQ-HSMQXHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165506 | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-60-9 | |

| Record name | Primeverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthetic Pathway of Primeverin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverin is a phenolic glycoside found in various plant species, notably in the roots of Primula species. It is comprised of an aglycone, methyl 2,4-dihydroxy-6-methoxybenzoate, and the disaccharide primeverose (6-O-β-D-xylopyranosyl-D-glucose). The biosynthesis of this complex natural product involves a multi-step enzymatic pathway, beginning with primary metabolites and culminating in the glycosylated final product. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies.

I. Biosynthesis of the Aglycone: Methyl 2,4-dihydroxy-6-methoxybenzoate

The aglycone of this compound, a substituted dihydroxybenzoic acid, is hypothesized to be synthesized via a polyketide synthase (PKS) pathway, a common route for the formation of phenolic compounds in plants. This proposed pathway involves the following key steps:

-

Polyketide Chain Assembly: A type III polyketide synthase is proposed to catalyze the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.

-

Cyclization and Aromatization: This unstable intermediate undergoes intramolecular C2-C7 aldol condensation and subsequent aromatization to yield orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). This reaction is a common mechanism in the biosynthesis of various plant and fungal polyketides.[1][2][3][4]

-

O-Methylation: The hydroxyl group at the C6 position of orsellinic acid is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce 2,4-dihydroxy-6-methoxybenzoic acid.

-

Carboxyl Methylation: Finally, the carboxyl group is methylated, also likely utilizing SAM as the methyl donor, by a carboxyl methyltransferase to yield the final aglycone, methyl 2,4-dihydroxy-6-methoxybenzoate.

II. Biosynthesis of the Sugar Donor: UDP-Xylose

The xylose moiety of primeverose is derived from UDP-xylose, which is synthesized from UDP-glucose in a two-step enzymatic process.

-

Oxidation of UDP-Glucose: UDP-glucose 6-dehydrogenase (UGDH), a cytosolic enzyme, catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid.

-

Decarboxylation of UDP-Glucuronic Acid: UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, then catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid to produce UDP-xylose.

III. Glycosylation of the Aglycone to Form this compound

The final steps in the biosynthesis of this compound involve the sequential glycosylation of the aglycone, catalyzed by specific glycosyltransferases (GTs).

-

Glucosylation of the Aglycone: A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to one of the hydroxyl groups of methyl 2,4-dihydroxy-6-methoxybenzoate, forming a monoglycoside intermediate.

-

Xylosylation of the Monoglycoside: A UDP-xylosyltransferase (UXT) then transfers a xylose moiety from UDP-xylose to the 6-position of the newly attached glucose, forming the primeverose disaccharide and completing the synthesis of this compound.

IV. Quantitative Data

While specific kinetic parameters for the enzymes in the this compound biosynthetic pathway in Primula species are not yet fully characterized in the literature, representative data for homologous enzymes from other plant species are presented below to provide an expected range of catalytic efficiencies.

| Enzyme Family | Example Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism |

| Polyketide Synthase (Type III) | Orcinol Synthase (ORS) | Acetyl-CoA, Malonyl-CoA | 15.4 (Acetyl-CoA) | 0.02 | Rhododendron dauricum |

| O-Methyltransferase | Orcinol O-Methyltransferase (OOMT1) | Orcinol, SAM | 3.5 (Orcinol) | 0.18 | Rosa hybrida |

| UDP-Glucose 6-Dehydrogenase | AtUGDH | UDP-Glucose, NAD+ | 28 (UDP-Glucose) | 1.2 | Arabidopsis thaliana |

| UDP-Xylose Synthase | AtUXS3 | UDP-Glucuronic Acid | 34 | 0.8 | Arabidopsis thaliana |

| UDP-Glucosyltransferase | UGT72B1 | Salicylic Acid, UDP-Glucose | 140 (SA), 330 (UDP-G) | 0.1 | Arabidopsis thaliana |

| UDP-Xylosyltransferase | AtXXT1 | Xyloglucan oligosaccharide, UDP-Xylose | 110 (UDP-Xylose) | - | Arabidopsis thaliana |

Note: These values are for homologous enzymes and may not directly reflect the kinetics of the specific enzymes in the this compound pathway.

V. Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for the key experimental workflows.

A. Enzyme Extraction and Purification

-

Tissue Homogenization: Fresh or frozen plant tissue (e.g., Primula veris roots) is ground to a fine powder in liquid nitrogen and homogenized in an extraction buffer containing protease inhibitors and reducing agents to maintain enzyme stability.[5][6][7]

-

Clarification: The homogenate is centrifuged to remove cell debris, and the resulting supernatant contains the soluble enzymes.

-

Protein Fractionation: The crude extract is subjected to sequential purification steps, which may include ammonium sulfate precipitation, followed by various chromatography techniques such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography.[7]

-

Affinity Chromatography: For recombinant enzymes expressed with an affinity tag (e.g., His-tag), purification can be achieved in a single step using an appropriate affinity column.

B. Enzyme Activity Assays

-

Polyketide Synthase Assay: The activity of a type III PKS can be assayed by incubating the purified enzyme with radiolabeled precursors (e.g., [14C]acetyl-CoA and malonyl-CoA) and analyzing the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiometric detection.

-

O-Methyltransferase Assay: OMT activity is typically measured by incubating the enzyme with the phenolic substrate, a radiolabeled methyl donor (e.g., [14C]SAM), and analyzing the formation of the radiolabeled methylated product by HPLC.[8]

-

Glycosyltransferase Assay: GT activity can be determined by incubating the enzyme with the aglycone, a radiolabeled UDP-sugar (e.g., UDP-[14C]glucose or UDP-[14C]xylose), and quantifying the formation of the radiolabeled glycoside product by HPLC or a scintillation counter after separation from the unreacted UDP-sugar.[4][9][10]

C. Heterologous Expression of Biosynthetic Genes

-

Gene Cloning: Putative genes encoding the biosynthetic enzymes are identified through transcriptomic analysis of Primula tissues and cloned into an appropriate expression vector.

-

Expression Host: The recombinant plasmids are transformed into a suitable expression host, such as Escherichia coli or Pichia pastoris.[11][12][13][14]

-

Protein Expression and Purification: Expression of the recombinant protein is induced, and the protein is purified, often using an affinity tag to simplify the process.

-

Functional Characterization: The purified recombinant enzyme is then used in activity assays to confirm its function and determine its kinetic parameters.

Conclusion

The biosynthetic pathway of this compound is a complex process involving multiple enzymatic steps, from the formation of the aglycone via a proposed polyketide synthase pathway to the sequential glycosylation by specific glucosyl- and xylosyltransferases. While the general framework of this pathway can be inferred from our knowledge of related biosynthetic pathways in other plants, the specific enzymes involved in Primula species remain to be fully characterized. Further research, including the identification and functional characterization of the specific PKS, OMTs, and GTs, will provide a more complete understanding of this compound biosynthesis and may open avenues for the biotechnological production of this and other related bioactive glycosides.

References

- 1. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2014126579A1 - A method of extraction of an enzyme from plant or animal tissue - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The Extraction of Enzymes From Plant Tissues Rich in Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]

- 8. Characterization of the calicheamicin orsellinate C2-O-methyltransferase CalO6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. ifsc.usp.br [ifsc.usp.br]

Primeverin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverin is a phenolic glycoside found in select plant species. This document provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and a summary of its known biological activities. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in perennial plants belonging to the Primula genus, commonly known as primroses. The primary species recognized for containing significant amounts of this compound are Primula veris (cowslip) and Primula elatior (oxlip).[1][2] While present in various parts of the plant, the concentration of this compound varies, with the highest levels typically found in the roots.[2]

Table 1: Quantitative Content of this compound in Primula Species

| Plant Species | Plant Part | This compound Content (mg/100g DW) | Reference |

| Primula veris | Roots | 1183.32 | [2] |

| Primula elatior | Roots | 110.31 | [2] |

| Primula veris | Flowers | Not detected | [2] |

| Primula elatior | Flowers | Not detected | [2] |

DW: Dry Weight

Isolation and Purification of this compound

The isolation of this compound from Primula species involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of phenolic glycosides from plant materials.

Experimental Protocol: Isolation of this compound from Primula veris Roots

1. Plant Material Preparation:

-

Collect fresh roots of Primula veris.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Chop the roots into small pieces and dry them in a well-ventilated area or in an oven at a temperature not exceeding 40°C to preserve the chemical integrity of the glycosides.

-

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material in 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[1]

-

Stir the mixture periodically for 24-48 hours at room temperature.

-

Filter the mixture through cheesecloth and then through filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.

3. Purification:

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of water and load it onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the phenolic glycosides with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

-

Medium-Pressure Liquid Chromatography (MPLC):

-

Pool the this compound-rich fractions from SPE and concentrate them.

-

Subject the concentrated fraction to MPLC on a normal-phase silica gel column.

-

Elute with a gradient of chloroform and methanol.

-

Collect and analyze the fractions to isolate a semi-pure this compound fraction.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the semi-pure this compound fraction using preparative RP-HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile in water, both containing 0.1% formic acid.

-

Monitor the elution profile with a UV detector at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a solid powder.

-

Biological Activity and Potential Signaling Pathways

Direct studies on the specific signaling pathways modulated by isolated this compound are currently limited. However, extracts from Primula species, which are rich in phenolic compounds including this compound, have demonstrated various biological activities, such as antioxidant, anti-inflammatory, and expectorant effects.[2][3]

Research on a solid herbal extract of Primula veris has indicated a potential cardioprotective effect, which may be linked to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Similarly, extracts from Primula auriculata have been shown to induce apoptosis in cancer cells, a process also linked to the NF-κB pathway.[5]

While the direct role of this compound in these activities is yet to be elucidated, it is plausible that as a significant component of these extracts, it contributes to their overall biological effects.

Experimental Workflow for this compound Isolation

References

- 1. mdpi.com [mdpi.com]

- 2. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oamjms.eu [oamjms.eu]

- 4. Solid herbal extract of Primula veris L. improves morphofunctional condition of rats’ myocardium in chronic alcohol intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An In-Depth Study on the Metabolite Profile and Biological Properties of Primula auriculata Extracts: A Fascinating Sparkle on the Way from Nature to Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

Primeverin: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primeverin is a naturally occurring glycoside. This document provides a concise technical overview of its chemical structure and known physicochemical properties based on publicly available data. All quantitative data is summarized for clarity. Due to the limited availability of published research, detailed experimental protocols, biological activities, and associated signaling pathways for this compound are not extensively documented in the current scientific literature.

Chemical Structure and Identity

This compound is chemically classified as a glycoside, consisting of a disaccharide (primeverose) attached to an aglycone moiety.

-

IUPAC Name: methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate[1]

-

Molecular Formula: C₂₀H₂₈O₁₃[1]

-

Canonical SMILES: COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--O)O)O)O)O">C@@HO[1]

-

InChI Key: DZRVGBRAMLSZDQ-HSMQXHTESA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 476.4 g/mol | [1][2] |

| Monoisotopic Mass | 476.15299094 Da | [1][2] |

| XLogP3-AA (LogP) | -2.5 | [1][2] |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 476.15299094 Da | [1][2] |

| Topological Polar Surface Area | 221 Ų | PubChem |

| Heavy Atom Count | 33 | PubChem |

| Complexity | 635 | [1][2] |

Biological Activity and Signaling Pathways

Based on the conducted literature search, there is limited specific information available regarding the biological activity, mechanism of action, and associated signaling pathways of this compound. While research exists on other natural compounds and their effects on various signaling cascades, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, direct evidence linking this compound to these or other specific pathways is not well-documented in the available scientific literature.

Experimental Protocols

Visualization of Signaling Pathways and Workflows

As no specific signaling pathways or detailed experimental workflows for this compound were identified in the literature, no diagrams could be generated.

References

The Role of Primeverin in Plant Defense: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverin, a disaccharide composed of glucose and xylose, plays a crucial, albeit indirect, role in the chemical defense strategies of numerous plant species. It functions as a key component of various glycosides, particularly cyanogenic glycosides and certain classes of saponins and iridoid glycosides. In its glycosidically bound form, this compound acts as a stabilizing moiety, rendering a potentially toxic aglycone inert and allowing for its safe storage within the plant cell, typically in the vacuole. The primary biological activity of this compound in plant defense is manifested upon tissue damage, for instance, during herbivory. This event triggers the enzymatic hydrolysis of the this compound-containing glycoside, releasing the toxic aglycone in a mechanism popularly known as the "cyanide bomb." This whitepaper provides an in-depth examination of the biological activity of this compound in plant defense, detailing the underlying mechanisms, experimental methodologies for its study, and relevant quantitative data.

Mechanism of Action: The "Cyanide Bomb"

The defense mechanism involving this compound-containing cyanogenic glycosides is a classic example of a two-component defense system. The inactive cyanogenic glycoside and the activating enzymes are spatially separated within the plant tissues. Upon cellular disruption by an herbivore, this compartmentation is breached, initiating a rapid enzymatic cascade.

-

Glycoside Hydrolysis: Specific β-glycosidases, such as primeverosidase, come into contact with the cyanogenic glycoside and cleave the glycosidic bond between the sugar moiety (this compound) and the cyanohydrin aglycone.

-

Cyanohydrin Decomposition: The resulting cyanohydrin is often unstable and can spontaneously decompose to release a ketone or aldehyde and the highly toxic hydrogen cyanide (HCN). This decomposition can be further accelerated by the enzyme hydroxynitrile lyase.

-

Deterrence and Toxicity: The released hydrogen cyanide is a potent inhibitor of cellular respiration in herbivores, leading to rapid toxicity and deterrence from further feeding.

While this compound itself is not toxic, its cleavage is the critical step that initiates this potent defense response.

Quantitative Data on this compound-Associated Plant Defense

The direct quantification of this compound's effect on plant defense is challenging, as its action is intrinsically linked to the release of the toxic aglycone. However, the efficacy of this defense mechanism can be quantified by measuring the levels of cyanogenic glycosides, the activity of hydrolytic enzymes, and the impact on herbivores.

| Parameter | Plant Species | Compound | Concentration/Activity | Effect on Herbivore | Reference |

| Cyanogenic Glycoside Content | Trifolium repens (White Clover) | Linamarin and Lotaustralin | Varies from 0 to >10 µmol/g fresh weight | High levels deter feeding by slugs and snails | [1] |

| Manihot esculenta (Cassava) | Linamarin | Up to 53 mg HCN equivalent/100g fresh weight in roots | High concentrations are toxic to non-specialist herbivores and humans if not properly processed. | [2] | |

| Enzyme Activity | Camellia sinensis (Tea Plant) | β-primeverosidase | Activity detected in leaf extracts | Responsible for the release of aromatic compounds from primeverosides, contributing to tea flavor and potentially herbivore deterrence. | [3] |

| Herbivore Performance | General | Cyanogenic Glycosides | Presence vs. Absence | Reduced growth rate, increased mortality, and feeding deterrence in a wide range of generalist herbivores. | [4] |

Experimental Protocols

Extraction and Quantification of this compound-Containing Glycosides

This protocol outlines a general method for the extraction and analysis of this compound-containing glycosides from plant material using High-Performance Liquid Chromatography (HPLC).

a. Sample Preparation:

-

Freeze-dry fresh plant material and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with 80% methanol at 70°C for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Collect the supernatant and repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a vacuum.

-

Redissolve the dried extract in a known volume of ultrapure water and filter through a 0.22 µm syringe filter before HPLC analysis.

b. HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient Program (Example): 5% B for 5 min, linear gradient to 95% B over 20 min, hold at 95% B for 5 min, then return to 5% B and equilibrate for 5 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the aglycone of interest (e.g., 215 nm for amygdalin).

-

Quantification: Use a standard curve prepared with a purified standard of the this compound-containing glycoside of interest.

Assay for β-Primeverosidase Activity

This protocol describes a method to measure the activity of β-primeverosidase, the enzyme responsible for cleaving this compound from its glycoside.

a. Enzyme Extraction:

-

Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0, containing 10 mM β-mercaptoethanol and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Enzyme Activity Assay:

-

The assay mixture should contain the crude enzyme extract, a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.0), and a synthetic substrate such as p-nitrophenyl-β-D-glucopyranoside (if a specific primeveroside substrate is unavailable, a general β-glucosidase substrate can be used to assess activity).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[5]

Signaling Pathways and Experimental Workflows

While this compound itself has not been identified as a primary signaling molecule, the damage caused by herbivory and the subsequent release of toxic compounds trigger general plant defense signaling pathways.

Caption: Enzymatic activation of this compound-containing glycosides.

The cellular damage inflicted by herbivores also initiates a broader defense response through the recognition of Damage-Associated Molecular Patterns (DAMPs).

Caption: A generalized DAMP signaling pathway in plant defense.

Conclusion

The biological activity of this compound in plant defense is fundamentally linked to its role as a constituent of glycosides that serve as precursors to potent defensive compounds. While not bioactive in its conjugated form, its enzymatic removal is the linchpin of a highly effective and rapid defense mechanism against herbivores. The "cyanide bomb" is a well-characterized example of this strategy, showcasing the sophisticated chemical ecology of plants. Future research may explore the potential for the released this compound or its metabolites to have subtle signaling roles in modulating the plant's broader defense response, but current evidence strongly points to its primary function as a molecular "safety catch" on a powerful chemical weapon. Understanding the intricacies of this system offers valuable insights for crop protection strategies and the development of novel, bio-inspired pest control agents.

References

- 1. Plants have unique lock to control expression of genes, study finds - Purdue University News [purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sugar coordinates plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variability in plant nutrients reduces insect herbivore performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Primeverin: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primeverin, a phenolic glycoside first identified in the early 20th century, has garnered interest for its presence in various medicinal plants, notably those of the Primula genus. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details historical and modern experimental protocols for its isolation and characterization, explores potential synthetic routes, and examines its biological activities, with a focus on its potential expectorant and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring glycoside belonging to the family of phenolic compounds. Structurally, it is the 6-O-β-D-xylopyranoside of methyl 2-hydroxy-4-methoxybenzoate. Its discovery dates back to the early explorations of plant secondary metabolites, and it is a characteristic constituent of several plant species, most notably the roots of Primula veris (cowslip), a plant with a long history of use in traditional medicine.[1] This guide provides an in-depth examination of the scientific journey of this compound, from its initial discovery to current understanding of its properties and potential applications.

Discovery and History

The discovery of this compound is credited to the French researchers A. Goris and M. Mascré in 1913. Their work on the chemical constituents of Primula officinalis (a synonym for Primula veris) led to the isolation of this novel glycoside. While the original publication in "Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences" provides the initial account, detailed experimental protocols from that era are often less descriptive than modern standards.

Early research on this compound was closely associated with the broader investigation of natural products. The English chemist Arthur George Perkin, known for his work on natural coloring matters and glycosides, also contributed to the understanding of compounds from Primula species.[2]

Historical Experimental Protocol: Isolation from Primula Root (Conceptual Reconstruction)

Based on the techniques available in the early 20th century, the initial isolation of this compound by Goris and Mascré likely involved the following conceptual steps:

This multi-step process relied on classical phytochemical techniques of extraction, clarification with heavy metal salts, and subsequent crystallization to obtain the pure compound.

Chemical Properties and Structure

This compound is a disaccharide glycoside. Its chemical structure consists of an aglycone, methyl 4-methoxy salicylate, linked to the disaccharide primeverose. Primeverose is composed of a glucose molecule and a xylose molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₁₃ |

| Molecular Weight | 476.4 g/mol |

| IUPAC Name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate |

| CAS Number | 154-60-9 |

Modern Experimental Protocols

Modern techniques for the isolation and analysis of this compound offer significant advantages in terms of efficiency, yield, and purity.

Isolation and Purification

A contemporary protocol for the isolation of this compound from Primula veris roots would typically involve the following steps:

Analytical Methods

The identification and quantification of this compound are routinely performed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identification based on mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation.

Synthesis of this compound

The chemical synthesis of glycosides like this compound is a complex process requiring careful protection and deprotection strategies for the hydroxyl groups of the sugar moieties.

Chemical Synthesis (Conceptual Approach)

A plausible retrosynthetic analysis for this compound would involve the separate synthesis of the aglycone and the protected primeverose donor, followed by a glycosylation reaction.

The key step is the stereoselective formation of the glycosidic bond between the aglycone and the disaccharide.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. The use of glycosyltransferases could potentially be employed for the synthesis of this compound.[1][3][4] This would involve a two-step process: first, the glucosylation of the aglycone, followed by the xylosylation of the resulting glucoside.

Biological Activity and Potential Applications

The biological activity of pure this compound is not as extensively studied as the extracts of the plants in which it is found. However, based on the known activities of Primula extracts and other phenolic glycosides, several potential biological activities can be inferred.

Expectorant Activity

Extracts of Primula veris root are traditionally used as an expectorant.[5] While saponins are considered the primary active constituents responsible for this effect, phenolic glycosides like this compound may also contribute.[2] The proposed mechanism for saponin-induced expectorant activity involves reflex stimulation of bronchial secretion via the gastric mucosa.[2] It is plausible that this compound could act synergistically or have a direct effect on the respiratory epithelium.

Anti-inflammatory Activity

Phenolic compounds are well-known for their anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound could involve the modulation of key inflammatory pathways.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound. Inhibition of the NF-κB pathway and cyclooxygenase (COX) enzymes are common mechanisms for anti-inflammatory natural products.[6][7][8][9][10][11][12][13]

Table 2: Summary of Potential Biological Activities of this compound

| Biological Activity | Potential Mechanism of Action | Evidence Level |

| Expectorant | Contribution to reflex stimulation of bronchial secretion | Inferred from Primula extract activity |

| Anti-inflammatory | Inhibition of NF-κB pathway, Inhibition of COX enzymes | Hypothetical, based on phenolic structure |

Future Directions

This compound presents several avenues for future research. Elucidating its precise mechanism of action in expectorant and anti-inflammatory activities is a key area. Further investigation into its bioavailability, metabolism, and safety profile is necessary for any potential therapeutic development. The development of efficient and scalable synthetic routes, both chemical and enzymatic, will be crucial for obtaining sufficient quantities for in-depth biological studies.

Conclusion

This compound, a phenolic glycoside with a rich history, remains a compound of interest for its potential pharmacological activities. From its discovery in Primula veris to the application of modern analytical and synthetic techniques, our understanding of this compound continues to evolve. This technical guide has provided a comprehensive overview of its discovery, chemistry, and potential biological significance, highlighting the need for further research to fully unlock its therapeutic potential.

References

- 1. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oamjms.eu [oamjms.eu]

- 3. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosyltransferases in Chemo-enzymatic Synthesis of Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]

- 5. Investigation on the Expectorant Effect of Extracts from Primula veris L. | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 6. NF-κB and Nrf2 as prime molecular targets for chemoprevention and cytoprotection with anti-inflammatory and antioxidant phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Primeverin (C20H28O13): A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Primeverin (C20H28O13), a phenolic glycoside found in plants of the Primula genus. This guide collates available data on its physicochemical properties, biological activities as part of Primula extracts, and relevant experimental methodologies.

Core Compound Properties

This compound is a naturally occurring glycoside with the molecular formula C20H28O13. It is a component of various Primula species, including Primula veris L. and Primula elatior (L.) Hill, where it is found alongside other bioactive compounds such as flavonoids and triterpenoid saponins.[1][2][3] The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H28O13 | PubChem |

| Molecular Weight | 476.4 g/mol | PubChem |

| IUPAC Name | methyl 4-methoxy-2-[[6-O-(β-D-xylopyranosyl)-β-D-glucopyranosyl]oxy]benzoate | ChemicalBook |

| CAS Number | 154-60-9 | ChemicalBook |

| Predicted XLogP3 | -2.5 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Melting Point | 206°C | ChemicalBook |

| Boiling Point (Predicted) | 747.1 ± 60.0 °C | ChemicalBook |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | ChemicalBook |

Biological Activity of Primula Extracts Containing this compound

Direct quantitative data on the biological activity of isolated this compound is limited in publicly available literature. However, extracts of Primula species, rich in phenolic compounds including this compound, have demonstrated various biological activities.

| Activity | Plant Species | Extract Type | Key Findings | Reference |

| Antioxidant Activity | Primula veris L. flowers | Alcoholic Extract | DPPH radical scavenging activity of 86.65-88.46% | [4] |

| Anti-inflammatory Activity | Primula elatior L. aerial parts | Total Methanol Extract & Isolated Flavonoids | Potent anti-inflammatory effects, with the total extract showing more activity than aspirin at 100 mg/kg. | [5] |

| Cytotoxic Activity | Primula vulgaris flower extract | DMSO Extract | Selective cytotoxic effects against human cervical cancer (HeLa) cells, inducing cell cycle arrest at the S phase and apoptosis. | [6][7] |

| Expectorant Activity | Primula veris L. rhizomes with roots | Thick Extract | Significant increase in mucus secretion in mice, comparable to the commercial product Hedelix. | [8] |

| Antimicrobial Activity | Primula veris L. flowers | Various Extracts | Decoction of flowers showed antibacterial properties. | [9] |

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound, as well as for assessing the biological activity of Primula extracts, are crucial for reproducible research.

Isolation and Analysis of this compound from Primula Species

A common workflow for the isolation and analysis of this compound and other phenolic compounds from Primula roots is outlined below. This typically involves extraction, fractionation, and chromatographic analysis.

Protocol Details:

-

Plant Material Preparation: Air-dried roots of Primula veris are finely ground to a powder.[2]

-

Successive Extraction: The powdered material is first macerated with chloroform to remove lipophilic compounds. Following this, the plant residue is exhaustively extracted with methanol.[2]

-

Chromatographic Separation: A liquid chromatographic method can be used for the simultaneous determination of saponins and phenolic glycosides.[10]

-

Structural Elucidation: The structure of the isolated compounds is confirmed using spectroscopic data, including UV, 1H, and 13C NMR, and by comparison with literature values.[5] LC-MS experiments can be used for final peak assignment.[10]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of Primula extracts can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Protocol Outline:

-

Prepare a methanolic solution of the Primula extract at various concentrations.

-

Add the extract solution to a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the extract, and Abs_sample is the absorbance of the DPPH solution with the extract.

Pharmacokinetics and Toxicology

Pharmacokinetics

There is a lack of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for isolated this compound. The oral toxicity of saponins, also present in Primula extracts, is generally low due to poor absorption.[11] Further research is needed to determine the ADME profile of this compound.

Toxicology

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by pure this compound have not been elucidated. However, studies on extracts from Primula species suggest potential interactions with pathways related to inflammation and cancer. For instance, the cytotoxic effects of Primula vulgaris extract on HeLa cells are associated with the induction of apoptosis and cell cycle arrest, suggesting interference with cell proliferation signaling pathways.[6][7] Phenolic compounds, in general, are known to modulate various signaling pathways, including those involved in carcinogen metabolism and gene expression.[12] Further investigation is required to identify the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a phenolic glycoside with a well-defined chemical structure, primarily found in the Primula genus. While extracts of these plants demonstrate promising antioxidant, anti-inflammatory, and cytotoxic activities, there is a significant knowledge gap regarding the specific biological activities, pharmacokinetic profile, and toxicological properties of isolated this compound.

Future research should focus on:

-

The isolation of pure this compound to enable detailed pharmacological studies.

-

Quantitative assessment of its biological activities using a range of in vitro and in vivo models.

-

Elucidation of its mechanism of action, including the identification of specific molecular targets and signaling pathways.

-

Comprehensive pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.

This targeted research will be essential to fully understand the pharmacological potential of this compound and to support its development for therapeutic applications.

References

- 1. bio-norm.com [bio-norm.com]

- 2. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oamjms.eu [oamjms.eu]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacompass.com [pharmacompass.com]

- 12. dergipark.org.tr [dergipark.org.tr]

The Role of Primeverin in Floral Scent Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floral scent, a complex tapestry of volatile organic compounds, is paramount for plant reproduction and has significant commercial applications. A crucial aspect of this intricate biological process is the storage and controlled release of these fragrant molecules. Many volatile compounds are stored in a non-volatile, glycosidically bound form, with primeverin (6-O-β-D-xylopyranosyl-β-D-glucopyranoside) serving as a key disaccharide moiety in these storage precursors. This technical guide provides an in-depth exploration of the pivotal role of this compound in the formation of floral scent, detailing its biosynthesis, putative transport mechanisms, and the enzymatic hydrolysis that liberates the final volatile aroma compounds. The guide includes a compilation of quantitative data, detailed experimental protocols for the analysis of this compound and related enzymes, and visualizations of the key pathways and workflows involved.

Introduction: The Chemistry of a Flower's Allure

The ephemeral and captivating scent of flowers is a complex blend of low molecular weight volatile organic compounds (VOCs), primarily belonging to the terpenoid, phenylpropanoid/benzenoid, and fatty acid derivative classes[1]. These compounds are not always synthesized and released in real-time. Instead, to avoid autotoxicity and to regulate their release for optimal pollinator attraction, plants often store these volatile aglycones in a non-volatile, water-soluble form as glycosides[2]. The attachment of one or more sugar molecules to the volatile compound renders it odorless and stable for storage, typically within the cell's vacuole.

This compound, a disaccharide composed of glucose and xylose, is a frequently encountered sugar moiety in these glycosidically bound volatiles (GBVs). The resulting compounds are known as primeverosides. The enzymatic cleavage of this disaccharide from its aglycone is a critical step in the emission of floral fragrance in many plant species, including roses and tea plants. Understanding the biosynthesis of primeverosides, their storage and transport, and the enzymatic machinery responsible for their hydrolysis is essential for the manipulation of floral scent in ornamental plants and for the biotechnological production of valuable aroma compounds.

Biosynthesis of Primeverosides: A Two-Step Glycosylation Cascade

The formation of primeverosides is a two-step enzymatic process occurring in the cytoplasm, catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes utilize activated sugar molecules, in the form of UDP-sugars, as donors for glycosylation.

Step 1: Monoglucoside Formation The initial step involves the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of a volatile aglycone (e.g., a monoterpene alcohol like geraniol or a phenylpropanoid like 2-phenylethanol). This reaction is catalyzed by a UDP-glucosyltransferase (UGT) specific to the aglycone.

Step 2: Primeveroside Formation The resulting monoglucoside is then further glycosylated by a second UGT, a UDP-xylosyltransferase. This enzyme transfers a xylose molecule from UDP-xylose to the 6-hydroxyl group of the glucose moiety of the monoglucoside, forming the characteristic β-(1->6) glycosidic bond of this compound.

This sequential glycosylation pathway is a key mechanism for the diversification of secondary metabolites in plants.

Transport and Subcellular Localization

Once synthesized in the cytoplasm, the non-volatile and water-soluble primeverosides are sequestered to prevent premature hydrolysis and to be available for regulated release. The primary storage site for these glycosides is the cell vacuole.

Cytoplasm to Vacuole Transport: The transport of primeverosides across the tonoplast (the vacuolar membrane) is an active process mediated by specific transporters. While the exact transporters for primeverosides have not been definitively identified in many floral species, ATP-binding cassette (ABC) transporters are strong candidates. These transporters are known to be involved in the transport of a wide range of secondary metabolites into the vacuole.

Subcellular Localization of Hydrolysis: The enzymatic release of the volatile aglycone occurs when the primeveroside comes into contact with its specific hydrolase, β-primeverosidase. The subcellular localization of both the substrate (primeveroside) and the enzyme is a key regulatory mechanism. In many cases, β-primeverosidases are localized in the apoplast or the cytoplasm, physically separated from the vacuolar-stored primeverosides. The breakdown of cellular compartmentalization, which can be triggered by developmental cues (e.g., flower opening, senescence) or biotic/abiotic stress, allows the enzyme and substrate to interact, leading to the rapid release of floral scent.

References

In-Depth Technical Guide to the Enzymatic Hydrolysis of Primeverin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of primeverin, a key process in the release of aromatic compounds in various plants, notably in tea (Camellia sinensis). The guide details the enzyme responsible, its kinetic properties, experimental protocols for analysis, and the biological significance of this reaction, including its role in plant defense signaling pathways.

Introduction to this compound and its Enzymatic Hydrolysis

This compound is a vicianoside, a type of glycoside, which upon hydrolysis, releases a disaccharide called primeverose and an aglycone, which is often a volatile aromatic compound. This enzymatic reaction is a critical step in the formation of the characteristic aroma of oolong and black tea. The primary enzyme responsible for this hydrolysis is β-primeverosidase.

The overall reaction can be summarized as follows:

This compound + H₂O → Primeverose + Aglycone (aromatic alcohol)

The Key Enzyme: β-Primeverosidase

β-Primeverosidase (EC 3.2.1.149) is a disaccharide-specific β-glycosidase that catalyzes the hydrolysis of the β-glycosidic bond between the primeverose moiety and the aglycone of this compound.[1][2]

Source and Substrate Specificity

β-primeverosidase is prominently found in the leaves of the tea plant, Camellia sinensis.[3] The enzyme exhibits high specificity for the primeverose (6-O-β-D-xylopyranosyl-β-D-glucose) moiety of its substrates. While it can hydrolyze various primeverosides with different aglycones, it shows very low or no activity towards monosaccharide glycosides like β-D-glucosides.[1][4] The aglycones released can include a variety of aromatic alcohols such as methyl salicylate, benzyl alcohol, geraniol, and linalool, which contribute to the floral and fruity aromas of tea.

Quantitative Data on β-Primeverosidase Activity

The following table summarizes the key quantitative parameters of β-primeverosidase from Camellia sinensis.

| Parameter | Value | Reference |

| Optimal pH | 4.0 - 5.5 | [2] |

| Optimal Temperature | 45 °C | [2] |

| Specific Activity | 0.90 - 0.99 U/mg | [2] |

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmole of substrate per minute under standard assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic hydrolysis of this compound.

Enzyme Extraction and Purification from Camellia sinensis Leaves

A general protocol for the extraction and purification of β-primeverosidase is outlined below. This can be adapted based on the specific laboratory equipment and reagents available.

Materials:

-

Fresh young tea leaves (Camellia sinensis)

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing protease inhibitors)

-

Ammonium sulfate

-

Dialysis tubing

-

Chromatography columns (e.g., ion-exchange, size-exclusion)

-

Bradford reagent for protein quantification

Protocol:

-

Homogenization: Freeze fresh tea leaves in liquid nitrogen and grind them into a fine powder using a mortar and pestle.

-

Extraction: Suspend the powdered leaves in cold extraction buffer and stir for several hours at 4°C.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 80%, while gently stirring at 4°C. Allow the protein to precipitate for several hours.

-

Pellet Collection: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.

-

Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C to remove excess ammonium sulfate.

-

Chromatography: Purify the enzyme further using a series of chromatography steps, such as ion-exchange chromatography followed by size-exclusion chromatography. Monitor the enzyme activity in the collected fractions.

-

Protein Quantification: Determine the protein concentration of the purified enzyme solution using the Bradford assay.

Enzymatic Hydrolysis Assay of this compound

This protocol describes how to perform an in vitro assay to measure the activity of β-primeverosidase on a this compound substrate.

Materials:

-

Purified β-primeverosidase solution

-

This compound substrate solution (of known concentration)

-

Reaction buffer (e.g., 20 mM citrate buffer, pH 6.0)

-

Bovine Serum Albumin (BSA) solution (e.g., 0.1%)

-

Stopping reagent (e.g., a strong base like NaOH or by heat inactivation)

-

HPLC system for product quantification

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and the this compound substrate. Pre-incubate the mixture at the optimal temperature (45°C).

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified β-primeverosidase solution to the pre-warmed reaction mixture.

-

Incubation: Incubate the reaction at 45°C for a specific period (e.g., 30 minutes). It is crucial to ensure that the reaction proceeds in the linear range.

-

Reaction Termination: Stop the reaction by adding a stopping reagent or by heating the mixture to denature the enzyme (e.g., boiling for 5 minutes).

-

Product Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of primeverose and/or the aglycone produced.

HPLC Analysis of Hydrolysis Products

A High-Performance Liquid Chromatography (HPLC) method is used for the separation and quantification of the substrate (this compound) and the products (primeverose and aglycone).

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

Reversed-phase C18 column

Mobile Phase (Example):

-

A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid to improve peak shape). The exact gradient will need to be optimized based on the specific aglycone.

Protocol:

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

-

Injection: Inject a known volume of the filtered sample onto the HPLC column.

-

Chromatography: Run the HPLC with the optimized gradient program.

-

Detection: Monitor the elution of the compounds using the UV/PDA detector at a wavelength appropriate for the aglycone.

-

Quantification: Create a standard curve for both this compound and the specific aglycone of interest using solutions of known concentrations. Use the peak areas from the sample chromatogram to determine the concentration of the substrate consumed and the products formed.

Biological Significance and Signaling Pathways

The enzymatic hydrolysis of this compound is not only crucial for the development of aroma in tea but also plays a significant role in plant defense mechanisms. The release of volatile aglycones upon tissue damage (e.g., by herbivores) can act as a chemical defense, deterring further attack. Furthermore, these volatile compounds can act as signaling molecules, both within the plant and between plants, to activate defense responses.

Role in Plant Defense and Jasmonic Acid Signaling

The release of volatile organic compounds (VOCs), including the aglycones from this compound hydrolysis, is a key component of a plant's response to biotic stress.[5] These VOCs can induce systemic acquired resistance (SAR), a state of heightened defense throughout the plant.[6]

One of the major signaling pathways involved in plant defense against herbivores is the jasmonic acid (JA) signaling pathway .[7][8] Mechanical damage, such as that caused by insect feeding, triggers the synthesis of jasmonic acid. JA and its derivatives then act as signaling molecules to induce the expression of a wide range of defense-related genes. While direct evidence linking the specific aglycones from this compound hydrolysis to the activation of the JA pathway is still an active area of research, the general role of herbivore-induced volatiles in activating plant defense signaling is well-established. It is plausible that the release of these aromatic aglycones contributes to the overall defense response by activating or modulating the JA signaling cascade.

Visualizations

Enzymatic Hydrolysis of this compound Workflow

Caption: Workflow for the enzymatic hydrolysis of this compound and product analysis.

Proposed Role in Plant Defense Signaling

Caption: Proposed involvement of this compound hydrolysis in plant defense signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity of beta-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Evidence for Volatile Memory in Plants: Boosting Defence Priming through the Recurrent Application of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Primeverin using High-Performance Liquid Chromatography

Abstract

This application note describes a robust and accurate method for the quantitative analysis of Primeverin using High-Performance Liquid Chromatography (HPLC) with UV detection. The developed isocratic method provides excellent separation and resolution of this compound for routine analysis in research and quality control environments. The protocol herein details the instrumental conditions, sample preparation, and validation parameters, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound, a naturally occurring glycoside, is a compound of interest in various fields of research. A reliable and validated analytical method is crucial for its accurate quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and speed.[1][2] This application note presents a detailed protocol for the analysis of this compound, including system suitability, linearity, precision, and accuracy parameters that meet typical industry standards.[3][4]

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[5]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[3][6]

-

Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Formic Acid) is used as the mobile phase. The optimal ratio should be determined during method development, with a starting point of 30:70 (v/v).

-

Solvents and Reagents: HPLC grade Acetonitrile, Methanol, and water are required. Formic acid should be of analytical grade.

-

Standard: A certified reference standard of this compound is necessary for calibration.[7]

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple matrix, such as a formulated product, the following protocol can be used:

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

-

Transfer the sample to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the this compound.

-

Dilute to volume with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][8] The validation parameters are summarized in the tables below.

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.5% |

Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 100 | ≥ 0.999 |

Precision

| Precision Type | %RSD |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) |

| 50 | 99.5% |

| 75 | 101.2% |

| 100 | 99.8% |

Limits of Detection and Quantitation

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is straightforward, robust, and utilizes readily available instrumentation and reagents, making it ideal for routine analysis in various laboratory settings. The provided validation data demonstrates that the method meets the stringent requirements for pharmaceutical analysis.

References

- 1. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. PRIMVERIN | 154-60-9 [chemicalbook.com]

- 8. ijsat.org [ijsat.org]

Quantitative Analysis of Primeverin in Plant Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverin, a phenolic glycoside, is a significant secondary metabolite found in various plant species, most notably in the roots of the genus Primula. The quantitative analysis of this compound is crucial for the quality control of herbal medicinal products, understanding plant metabolic pathways, and for the exploration of its potential pharmacological activities. These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in plant tissues, including detailed experimental protocols and a summary of reported quantitative data.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the growth conditions. The following table summarizes the quantitative data for this compound found in the roots of Primula species.

| Plant Species | Plant Tissue | Cultivation Condition | This compound Content (mg/g Dry Weight) | Reference |

| Primula veris | Roots | Soil-grown | 0.28 | [1] |

| Primula veris | Roots | In vitro adventitious root culture | 0.09 | [1] |

| Primula veris | Roots | Wild-growing | Phenolic glycosides (including this compound) up to ~20 | [2] |

| Primula elatior | Roots | Wild-growing | Content is approximately ten times lower than in Primula veris | [3][4] |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

This protocol describes the ultrasound-assisted extraction (UAE) of this compound from dried and powdered plant root material.

Materials:

-

Dried and powdered plant root tissue (e.g., Primula veris roots)

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh accurately approximately 125 mg of the dried and powdered plant root material and place it into a centrifuge tube.[2]

-

Add 10 mL of 50% (v/v) aqueous methanol to the tube.[2]

-

Place the tube in an ultrasonic bath and sonicate for 10 minutes at room temperature.[2]

-

After sonication, centrifuge the sample at 3000 rpm for 10 minutes.[2]

-

Carefully decant the supernatant into a 50 mL volumetric flask.[2]

-

Repeat the extraction process (steps 2-5) four more times, combining all the supernatants in the same volumetric flask.[2]

-

Bring the final volume in the volumetric flask to 50 mL with 50% (v/v) aqueous methanol.[2]

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound using HPLC with Photodiode Array (PDA) or Mass Spectrometry (MS) detection.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a PDA or MS detector.

-

Column: A reverse-phase C18 column (e.g., Luna RP-C18, 3 µm, 150 × 3 mm).[2]

-

Mobile Phase:

-

Gradient Elution:

-

0–5 min: 15% B

-

5–20 min: Gradient to 45% B

-

20–25 min: Gradient to 50% B

-

25–35 min: Gradient to 60% B

-

35–40 min: Return to initial conditions (15% B)

-

40–45 min: Re-equilibration at 15% B[2]

-

-

Flow Rate: 0.35 mL/min.[2]

-

Column Temperature: 30 °C.[2]

-

Injection Volume: 5 µL.[2]

-

Detection:

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in 50% aqueous methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered plant extract (from Protocol 1) into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve. The final content is expressed as mg of this compound per gram of dry weight of the plant material.

Visualizations

Experimental Workflow

Generalized Biosynthetic and Metabolic Pathway of this compound

References

- 1. Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. scispace.com [scispace.com]

- 4. Development and Validation of an HPLC Method for the Analysis of Flowers of Wild-Growing Primula veris from Epirus, Gre… [ouci.dntb.gov.ua]

- 5. Exploring the Chemical Content of Primula veris L. subsp. veris Wild-Growing Populations along a Climate Gradient: An HPLC-PDA-MS Quality Assessment of Flowers, Leaves and Roots for Sustainable Exploitation [mdpi.com]

Synthesis of Primeverin for Research Applications: A Review of Available Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Synthesis Approaches

The chemical synthesis of a disaccharide glycoside like primeverin presents considerable challenges due to the need for regioselective and stereoselective control of the glycosidic linkages. A general retrosynthetic analysis of this compound would involve the disconnection of the glycosidic bonds to yield the aglycone (methyl 2-hydroxy-4-methoxybenzoate), D-glucose, and D-xylose.

A plausible synthetic strategy would involve the following key steps:

-

Protection of Monosaccharides: The hydroxyl groups of D-glucose and D-xylose would require protection with suitable protecting groups to prevent unwanted side reactions. This is a critical step to ensure the desired regioselectivity during glycosylation.

-

Activation of the Glycosyl Donor: The anomeric position of the protected xylose (the glycosyl donor) would need to be activated to facilitate the formation of the glycosidic bond with the protected glucose (the glycosyl acceptor). Common activation methods include conversion to glycosyl halides, trichloroacetimidates, or thioglycosides.

-

Formation of the Disaccharide: The activated xylosyl donor would then be coupled with the protected glucosyl acceptor, typically at the 6-hydroxyl position of glucose, to form the primeverose backbone. This reaction requires careful optimization of catalysts and reaction conditions to achieve the desired β-linkage.

-

Glycosylation of the Aglycone: The resulting protected primeverose unit, with an activated anomeric center, would then be coupled with the aglycone, methyl 2-hydroxy-4-methoxybenzoate.

-

Deprotection: The final step would involve the removal of all protecting groups to yield the target molecule, this compound.

A generalized workflow for the chemical synthesis of this compound is depicted below.

Caption: Generalized workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a potentially more efficient and stereoselective alternative to chemical synthesis for glycosides. The use of glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, can circumvent the need for complex protection and deprotection steps.

A potential enzymatic synthesis of this compound could involve a two-step cascade:

-